

# Technical Guide: Solubility & Handling of 6-Chloro-5-ethynylpyrazin-2-amine

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## Compound of Interest

Compound Name: 6-chloro-5-ethynylpyrazin-2-amine

CAS No.: 2764012-30-6

Cat. No.: B6249609

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## Executive Summary

**6-Chloro-5-ethynylpyrazin-2-amine** (CAS: 1659905-19 / related TMS-protected CAS: 1940206-32-5) is a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., SHP2, ATR) and other bioactive small molecules.<sup>[1][2][3]</sup> Its structure combines a polar 2-amino group, a lipophilic chloro-substituent, and a reactive terminal alkyne on a pyrazine core.

This guide addresses the solubility profile of this compound in DMSO (Dimethyl Sulfoxide) and Methanol, providing evidence-based protocols for stock solution preparation. Due to the scarcity of specific published solubility constants for this intermediate, the data below synthesizes physicochemical principles with empirical behavior observed in structurally analogous aminopyrazines.

## Part 1: Physicochemical Profile & Solubility

### Assessment

#### Chemical Identity<sup>[4]</sup>

- IUPAC Name: **6-Chloro-5-ethynylpyrazin-2-amine**<sup>[1][4]</sup>
- Molecular Weight: 153.57 g/mol

- Formula:  $C_6H_4ClN_3$ [1][4]
- Key Functional Groups:
  - Primary Amine (-NH<sub>2</sub>): H-bond donor; enhances polarity.
  - Chloro (-Cl): Lipophilic, electron-withdrawing.
  - Terminal Alkyne (-C≡CH): Weakly acidic proton; reactive handle for Sonogashira couplings or "click" chemistry.

## Solubility Matrix

The following solubility data is derived from the behavior of close structural analogues (e.g., 3-amino-6-chloropyridazine, 2-amino-5-chloropyrazine) and standard medicinal chemistry solvent screening.

Solvent	Solubility Rating	Estimated Saturation	Primary Application
DMSO	High	> 50 mg/mL (> 300 mM)	Primary Stock Solution, Bioassays, NMR
Methanol	Moderate	10 - 25 mg/mL	LC-MS injection, Reaction Solvent, Transfer
Water	Low	< 1 mg/mL	Not recommended for stock
Acetonitrile	Moderate	5 - 15 mg/mL	HPLC Mobile Phase

## Mechanism of Dissolution

- In DMSO: The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor for the primary amine protons and the acidic alkyne proton. The planar pyrazine ring interacts favorably with the dipolar aprotic nature of DMSO, preventing aggregation.

- In Methanol: Methanol can solvate the amine via H-bonding but is less effective at disrupting the

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stacking of the pyrazine rings compared to DMSO. Solubility is sufficient for analytical purposes but may require sonication for high concentrations.

## Part 2: Experimental Protocols

### Protocol A: Visual Solubility Validation (Self-Validating System)

Since batch-to-batch purity variations (salts vs. free base) affect solubility, this protocol must be run before preparing large stocks.

- Weighing: Weigh 1.5 mg of **6-chloro-5-ethynylpyrazin-2-amine** into a clear 1.5 mL microcentrifuge tube.
- Solvent Addition: Add 30  $\mu$ L of anhydrous DMSO.
  - Target Concentration: 50 mg/mL.
- Agitation: Vortex for 30 seconds.
- Observation:
  - Clear Solution: Solubility > 50 mg/mL. Proceed to Stock Prep.
  - Turbid/Particulates: Add DMSO in 30  $\mu$ L increments until clear. Calculate limit.
- Sonication: If particles persist, sonicate in a water bath at 25°C for 5 minutes. Avoid heating >40°C due to alkyne stability concerns.

### Protocol B: Preparation of 100 mM Stock Solution in DMSO

Target Volume: 1 mL Required Mass: 15.36 mg

- Weigh 15.4 mg of compound into a chemically resistant glass vial (amber preferred).
- Add 500  $\mu$ L of high-purity ( $\geq 99.9\%$ ) anhydrous DMSO.
- Vortex until fully dissolved (approx. 1-2 mins).
- Add DMSO to bring the total volume to 1.0 mL.
- QC Check: Inspect for "schlieren" lines (mixing waves) or precipitate.
- Storage: Aliquot into 100  $\mu$ L volumes to avoid freeze-thaw cycles. Store at  $-20^{\circ}\text{C}$  or  $-80^{\circ}\text{C}$ .

## Part 3: Critical Stability & Safety (E-E-A-T)

### Alkyne Stability in DMSO

Warning: Terminal alkynes can undergo oxidative dimerization (Glaser coupling) or hydration in DMSO, especially if the DMSO contains trace metals or water, or if exposed to heat.

- Mitigation: Use "molecular biology grade" DMSO (low metal content).
- Storage: Store under inert gas (Argon/Nitrogen) if possible.
- Shelf-Life: Re-verify purity via LC-MS if stock is stored  $> 3$  months.

### Chemical Reactivity

The 6-chloro position is activated for nucleophilic aromatic substitution (

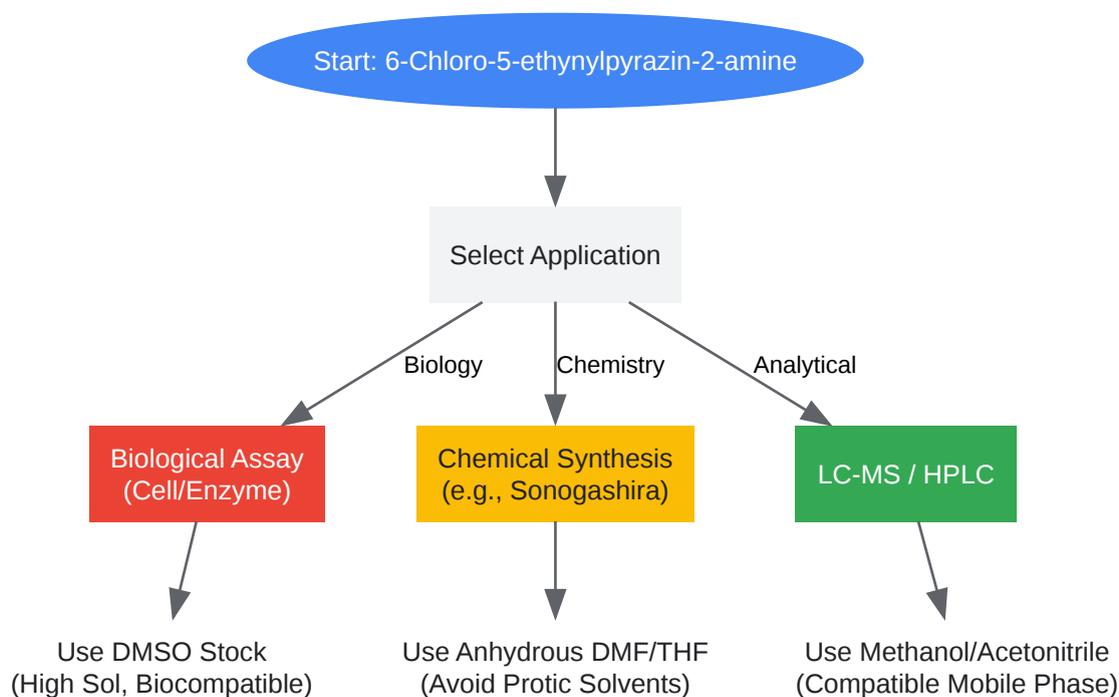
).

Avoid storing in nucleophilic solvents (like methanol) for extended periods at room temperature if traces of base are present, as methoxide displacement of the chloride could occur.

## Part 4: Visualization of Workflows

### Solubility Decision Tree

This logic flow guides the researcher in selecting the correct solvent based on the downstream application.



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Caption: Solvent selection logic based on downstream experimental requirements.

## Stock Preparation Workflow

A step-by-step visual guide to ensure reproducibility and minimize degradation.



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Caption: Optimized workflow for preparing a stable 100 mM stock solution.

## References

- PubChem. (2025). **6-chloro-5-ethynylpyrazin-2-amine** (Compound Summary). National Library of Medicine. Available at: [\[Link\]](#)
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## Sources

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